molecular formula C23H25N5O7S2 B058206 N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C CAS No. 95056-36-3

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Cat. No. B058206
CAS RN: 95056-36-3
M. Wt: 547.6 g/mol
InChI Key: ZNDJOCJUBZZAMN-USYHLRJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves introducing a mercaptoethyl group at the 7-N position of mitomycin C, leading to the formation of dithiodiethylenedimitomycin C. This compound showed excellent antitumor activity against various cancers in mice, highlighting the importance of the 7-N side chain modification for enhanced activity (Kono et al., 1989).

Molecular Structure Analysis

The molecular structure of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is characterized by the presence of a nitrophenyldithioethyl group at the N-7 position. This modification plays a crucial role in its biological activity, as it affects the compound's ability to interact with DNA and other cellular targets. The structural characterization of mitomycin derivatives, including modifications at the 7-O position, provides insights into the biochemical mechanisms underlying their antitumor effects (Singh et al., 2011).

Chemical Reactions and Properties

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C undergoes reductive metabolism, leading to the formation of active alkylating agents that interact with DNA. This activation process, facilitated by enzymes such as mitomycin-7-O-methyltransferase, is essential for the compound's cytotoxicity. The chemical reactions involved in this process highlight the compound's potential as a potent antitumor agent (Tomasz & Lipman, 1981).

Physical Properties Analysis

The physical properties of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, such as solubility and stability, are crucial for its pharmacokinetic profile and therapeutic efficacy. Although specific studies on these properties were not directly identified, the compound's water solubility and interaction with serum proteins are significant for its activation and cellular uptake. These properties influence the drug's distribution, metabolism, and excretion, impacting its overall antitumor activity (Masters et al., 1997).

Chemical Properties Analysis

The chemical properties of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, including its reactivity and interaction with biological molecules, play a critical role in its mechanism of action. The compound's ability to form covalent adducts with DNA under specific conditions is a key aspect of its cytotoxicity. The elucidation of these interactions provides valuable insights into the design of more effective mitomycin C derivatives with improved therapeutic profiles (Tomasz et al., 1987).

Scientific Research Applications

  • Cell Toxicity and Radiotherapy Synergy : BMS-181174 exhibits distinct toxicity profiles compared to mitomycin C and porfiromycin. It is more toxic to aerobic cells than to hypoxic cells and has shown additive or slightly supra-additive cytotoxicity when combined with radiation in vitro. In vivo, it effectively kills cells in solid tumors, but evidence suggests a subpopulation of tumor cells resistant to both BMS-181174 and radiation, possibly a hypoxic cell population (Rockwell & Kelley, 1996).

  • Antitumor Activity and Reduced Toxicity : BMY-25067 has demonstrated equivalent tumor inhibitory effects to mitomycin C against various leukemias and carcinomas in mice. It has shown superior activity against B16 melanoma and less neutropenic effects compared to mitomycin C, indicating reduced hematologic toxicity, making it a candidate for clinical trials (Bradner, Rose, Schurig, & Florczyk, 2004).

  • DNA Binding Mode Revision : Research has revised the previously understood binding mode of reduced mitomycin C, showing that it links to the N2-position rather than the O6-position of 2'-deoxyguanosine. This revision has implications for understanding the binding of mitomycin C to DNA, which is central to its anticancer activity (Tomasz, Lipman, Verdine, & Nakanishi, 1986).

  • Clinical Applications in Ophthalmology : Mitomycin C, the parent compound, is used in various ophthalmic surgeries, such as glaucoma filtering surgeries and corneal refractive surgery, due to its ability to inhibit wound healing and reduce scarring (Abraham, Selva, Casson, & Leibovitch, 2006).

  • Toxicity in Animals : The toxicity of several mitomycin derivatives, including BMY-25067, has been studied in rats. The findings indicate variable degrees of cardiac, renal, and pulmonary toxicity among the derivatives, with BMY-25067 showing minor renal changes but no cardiac or pulmonary changes (Bregman, Buroker, Bradner, Hirth, & Madissoo, 1989).

Safety And Hazards

When handling “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” has shown promising results in initial clinical trials . It has demonstrated superior antitumor effectiveness, particularly to a solid tumor separated from the site of treatment, and reduced hematologic toxicity . These findings suggest that “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” may be a worthwhile candidate for further clinical trials .

properties

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDJOCJUBZZAMN-USYHLRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241743
Record name N-7-(2-(nitrophenyldithio)ethyl)mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

CAS RN

95056-36-3
Record name N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-7-(2-(nitrophenyldithio)ethyl)mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-181174
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 2
Reactant of Route 2
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 3
Reactant of Route 3
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 4
Reactant of Route 4
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 5
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 6
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Citations

For This Compound
1
Citations
Y Wan-Ching, JLS Au - Pharmaceutical research, 1997 - search.proquest.com
Our laboratory has been investigating approaches to improve the treatment efficacy of bladder cancer by intravesical therapy. Our previous studies have shown that (a) the variable and …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.